3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Description
3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound characterized by the presence of a bromobenzyl group, a thioether linkage, and a pyrazolyl-pyridazine core
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4S/c1-11-9-12(2)21(20-11)15-7-8-16(19-18-15)22-10-13-3-5-14(17)6-4-13/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGJFORQALGAJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolyl-pyridazine core, followed by the introduction of the bromobenzyl group through nucleophilic substitution reactions. The thioether linkage is then formed by reacting the intermediate with a suitable thiol reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromobenzyl and pyrazolyl-pyridazine groups allows for specific interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- 3-((4-fluorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- 3-((4-methylbenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Uniqueness
The uniqueness of 3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine lies in the presence of the bromobenzyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
The compound 3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a novel synthetic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound's structure features a pyridazine core substituted with a thioether group and a pyrazole moiety. This unique arrangement contributes to its biological profile. The molecular formula is , and its molecular weight is approximately 356.27 g/mol.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anti-inflammatory, anticancer, and antimicrobial properties.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit potent anti-inflammatory effects. For instance, compounds similar to the target molecule have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related pyrazole compound inhibited TNF-α by up to 85% at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Anticancer Properties
Pyrazole derivatives have been recognized for their anticancer potential. The compound has been tested against various cancer cell lines. In vitro studies indicated that modifications in the pyrazole structure significantly enhance cytotoxicity against cancer cells. For example, certain pyrazole derivatives demonstrated IC50 values below those of standard chemotherapeutics in A-431 and Jurkat cell lines .
3. Antimicrobial Activity
The antimicrobial efficacy of similar compounds has been investigated against several bacterial strains, including E. coli and Staphylococcus aureus. The target compound's structural features suggest it may possess similar antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell wall synthesis or interference with protein synthesis pathways .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytokine Inhibition : The compound may inhibit pathways leading to the production of inflammatory cytokines.
- Apoptosis Induction : Certain pyrazole derivatives promote apoptosis in cancer cells through mitochondrial pathways.
- Enzyme Inhibition : The thioether group may interact with enzymes involved in inflammatory processes or microbial resistance mechanisms.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
Q & A
Q. What are the key structural features and molecular properties of this compound?
The compound contains a pyridazine core substituted with a 3,5-dimethylpyrazole group and a 4-bromobenzylthio moiety. Its molecular formula is C₁₆H₁₄BrN₄S , with a molecular weight of ~387.3 g/mol . Key functional groups include the sulfur-linked benzyl bromide (enhancing electrophilic reactivity) and the pyrazole ring (imparting potential hydrogen-bonding capabilities). Structural confirmation requires NMR spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS) , and X-ray crystallography (for solid-state conformation) .
Q. What synthetic routes are commonly employed for its preparation?
Synthesis typically involves:
- Step 1: Preparation of the pyridazine core via cyclization of hydrazine derivatives with diketones.
- Step 2: Functionalization of the pyridazine at the 6-position with 3,5-dimethylpyrazole under nucleophilic aromatic substitution (SNAr) conditions.
- Step 3: Thioether formation at the 3-position using 4-bromobenzylthiol in the presence of a base (e.g., K₂CO₃) or via Mitsunobu reaction . Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature: Pyrazole coupling reactions require 60–80°C in polar aprotic solvents (DMF, DMSO) to activate the pyridazine ring for SNAr .
- Catalysts: Use of CuI or Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for alternative aryl groups).
- Purity control: Employ HPLC with a C18 column (acetonitrile/water gradient) to monitor byproducts. Mass-directed purification is recommended for isolating high-purity batches .
Q. What methodological approaches are recommended for assessing biological target interactions?
- In vitro assays: Screen against kinase panels (e.g., EGFR, VEGFR) due to the pyridazine-pyrazole scaffold’s affinity for ATP-binding pockets. Use fluorescence polarization or TR-FRET for binding affinity measurements.
- Molecular docking: Perform simulations with AutoDock Vina or Schrödinger Suite to predict binding modes. Validate with site-directed mutagenesis of key residues (e.g., hinge region in kinases) .
- Cellular assays: Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activation) in cancer cell lines .
Q. How should experiments evaluate environmental fate and ecotoxicological impacts?
- Degradation studies: Use OECD 301/302 guidelines to assess biodegradability in aqueous systems. Monitor metabolites via LC-QTOF-MS .
- Partitioning studies: Measure logP (octanol-water) and soil sorption coefficients (Kd) to predict mobility.
- Ecotoxicology: Follow INCHEMBIOL project protocols (2005–2011) for multi-trophic testing (e.g., Daphnia magna acute toxicity, algal growth inhibition) .
Q. How can contradictory bioactivity data be resolved in pharmacological studies?
- Standardization: Replicate assays under ISO 17025 conditions, controlling variables (e.g., cell passage number, serum batch).
- Meta-analysis: Aggregate data from public repositories (ChEMBL, PubChem) to identify trends. Use QSAR models to correlate structural motifs with activity.
- Mechanistic studies: Compare off-target effects via phosphoproteomics or transcriptomics to explain discrepancies between in vitro and in vivo results .
Methodological Notes
- Data contradiction analysis: Cross-validate conflicting results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity).
- Experimental design: For biological studies, use randomized block designs with split-plot arrangements to account for batch effects (e.g., cell culture conditions, reagent lots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
